1-(2,5-dimethylbenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
This compound is a pyridine-carboxamide derivative characterized by a 2,5-dimethylbenzyl substituent at the 1-position and a 6-methylpyridin-2-yl group attached via an amide linkage. The molecule’s crystallographic properties, such as bond lengths and angles, have likely been resolved using programs like SHELXL or SHELXD for refinement and structure solution, given their dominance in small-molecule crystallography .
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-N-(6-methylpyridin-2-yl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-14-9-10-15(2)17(12-14)13-24-11-5-7-18(21(24)26)20(25)23-19-8-4-6-16(3)22-19/h4-12H,13H2,1-3H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBOEPDUBYNQRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC(=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,5-dimethylbenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS No. 941973-43-9) is a member of the dihydropyridine family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
The molecular formula of the compound is with a molecular weight of 347.4 g/mol . The structure features a dihydropyridine core substituted with a dimethylbenzyl group and a methylpyridine moiety, which may influence its pharmacological properties.
Antihypertensive Effects
Research has indicated that compounds within the dihydropyridine class often exhibit antihypertensive properties. A study focusing on related dihydropyridines demonstrated that modifications on the pyridine ring significantly affect their vascular activity. Specifically, electron-withdrawing groups at the C-6 position were found to enhance activity, suggesting that similar modifications in our compound may yield favorable results in hypertension models .
Antioxidant Activity
Dihydropyridines are also known for their antioxidant properties. A study evaluating various derivatives highlighted that structural variations can lead to significant differences in their ability to scavenge free radicals. The presence of electron-rich aromatic systems in our compound may contribute to enhanced antioxidant capacity .
Neuroprotective Potential
Recent investigations have explored the neuroprotective effects of dihydropyridine derivatives against oxidative stress-induced neuronal damage. The compound's ability to modulate signaling pathways involved in neuroprotection could be an area for further exploration .
Case Studies and Research Findings
Several case studies have documented the biological effects of related compounds:
- Antihypertensive Study : In spontaneously hypertensive rats, related compounds showed significant reductions in blood pressure when administered at doses as low as 1 mg/kg. The mechanism was primarily attributed to vasodilation mediated by calcium channel blockade .
- Neuroprotection : A study on similar dihydropyridines reported that they effectively reduced neuronal apoptosis in models of oxidative stress, highlighting their potential as therapeutic agents in neurodegenerative diseases .
- Antioxidant Activity : Compounds with structural similarities demonstrated IC50 values in the micromolar range for free radical scavenging assays, indicating a strong potential for antioxidant applications .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C21H21N3O2 |
| Molecular Weight | 347.4 g/mol |
| CAS Number | 941973-43-9 |
| Antihypertensive Activity (ED30) | 1 mg/kg |
| Antioxidant IC50 | Micromolar range |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct pharmacological or biochemical data for this compound are absent in the provided evidence, structural and computational comparisons can be inferred based on crystallographic methodologies outlined in the SHELX system. Below is a comparative analysis with analogous pyridine-carboxamide derivatives:
Table 1: Structural and Computational Comparison
Key Findings:
This contrasts with halogenated derivatives (e.g., 4-fluorobenzyl), where electronegative substituents improve intermolecular interactions .
Crystallographic Robustness : The use of SHELXL ensures high-precision refinement of thermal displacement parameters, critical for resolving the dimethylbenzyl group’s conformational flexibility .
Thermodynamic Stability : Intramolecular hydrogen bonding in the pyridone core (observed in SHELXL-refined structures) likely stabilizes the molecule compared to analogs lacking such interactions.
Methodological Considerations
The SHELX suite’s role in structural comparison is pivotal:
- SHELXD ’s dual-space algorithms enable rapid phase determination for analogs with heavy atoms (e.g., chlorinated derivatives), while SHELXL ’s restraint libraries ensure accurate modeling of methyl groups in the target compound .
- Limitations include reliance on high-resolution data for nuanced comparisons (e.g., torsional angles of dimethylbenzyl groups), which may require synchrotron-derived datasets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
